
2-Chloro-2-phenylacetic acid
Overview
Description
2-Chloro-2-phenylacetic acid (C₈H₇ClO₂, molecular weight 170.59 g/mol) is a chlorinated arylacetic acid derivative characterized by a chlorine atom and a phenyl group attached to the alpha-carbon of the acetic acid backbone. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of β-lactams, esters, and amides .
Preparation Methods
Hydrolysis of Chlorinated Benzene Acetonitriles
Method Overview
A patented industrial process involves hydrolyzing a mixture of chlorinated benzene acetonitriles (including ortho-, para-chlorobenzyl cyanide and related isomers) under acidic conditions to yield chlorophenylacetic acids.
Reaction Conditions
- Reactants: Chlorinated benzene acetonitriles
- Acid: Concentrated sulfuric acid (30–70% H₂SO₄)
- Temperature: 90–150 °C
- Process: Slow addition of nitriles to acid under reflux with controlled temperature and stirring
- Purification: Removal of unreacted nitriles by steam distillation, crystallization by water addition, filtration, washing, centrifugation, and drying
Key Features
- The reaction is monitored by gas chromatography to ensure nitrile conversion below 0.05–0.2%
- Crude acid is washed and dried to obtain high-purity 2-chloro-2-phenylacetic acid
- The method accommodates mixed isomers of chlorobenzene acetonitriles, producing a mixture of chlorophenylacetic acid isomers
Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives
Method Overview
A recent green chemistry approach uses electrochemical carboxylation of α,α-dichloroarylmethane derivatives in the presence of carbon dioxide to synthesize α-chloroarylacetic acids, including this compound.
Reaction Conditions
- Reactants: α,α-Dichloroarylmethane derivatives
- Electrolyte: Dimethylacetamide (DMA)
- Electrodes: Aluminum anode, stainless steel cathode
- CO₂ atmosphere: Bubbling CO₂ for 5 minutes before reaction
- Current: Constant 20 mA
- Duration: 48 minutes at room temperature
Purification
- Filtration and concentration under reduced pressure
- Silica gel column chromatography using solvent mixtures (methanol, dichloromethane, petroleum ether, formic acid, diethyl ether)
- Yields reported around 44–54%
- Product characterized by melting point and NMR spectroscopy
Advantages
- Mild conditions at room temperature
- Use of CO₂ as a carboxylation agent aligns with sustainable chemistry principles
- Avoids harsh acidic hydrolysis steps
Chlorination of 2-Methylphenylacetic Acid
Method Overview
This method involves direct chlorination of 2-methylphenylacetic acid in the presence of chlorine gas under controlled temperature to produce 2-chloromethylphenylacetic acid, a close analogue of this compound.
Reaction Conditions
- Reactants: 2-methylphenylacetic acid
- Chlorinating agent: Chlorine gas
- Solvents: Monochlorobenzene, o-dichlorobenzene, and others
- Temperature: Typically 45 °C (varied in experiments)
- Reaction time: Controlled until completion monitored by gas chromatography
Yield and Selectivity Data (Excerpt from Table 1)
Entry | Solvent | Temp (°C) | Selectivity to 2-chloromethylphenylacetic acid (%) | Purity (%) | Yield (%) |
---|---|---|---|---|---|
1 | Monochlorobenzene | 45 | 88.7 | 98.5 | 72 |
2 | o-Dichlorobenzene | 45 | 84.5 | 96.8 | 62 |
3 | Other solvents | Varied | 70.0–88.7 | 96–99 | 60–72 |
Notes
- Reaction temperature and solvent choice significantly affect selectivity and yield
- Post-reaction cooling and filtration yield the product as a solid
- This method emphasizes chloromethylation rather than direct α-chlorination
Multi-step Synthesis via o-Chloroacetophenone and Para-Chlorophenol
Method Overview
A complex synthetic route involves multiple steps starting from o-chloroacetophenone and para-chlorophenol under copper catalysis and nitrogen atmosphere to form 2-(2-(4-chlorophenyl)phenyl)acetic acid, a derivative related to this compound.
Key Steps
- Condensation of o-chloroacetophenone and para-chlorophenol with sodium hydroxide and copper powder under nitrogen at elevated temperature (10 hours)
- Extraction and purification of intermediate ketone
- Reflux with sublimed sulfur powder and morpholine quinoline
- Acidic reflux with concentrated hydrochloric acid and glacial acetic acid for 18 hours
- Vacuum concentration, precipitation, washing, and recrystallization
Features
- Multi-step, labor-intensive with multiple purification steps
- Produces high-purity target compound (431 g from 500 g starting materials)
- Suitable for derivatives with substituted phenyl groups
Cyclization Strategies Involving this compound Derivatives
Method Overview
In synthetic applications, this compound derivatives are used as intermediates in cyclization reactions to form γ-lactams and azetidinones.
Reaction Conditions
- Reagents: Cesium carbonate, lithium iodide, triethylamine
- Solvents: Acetonitrile, ethanol
- Techniques: Ultrasonication, heating
- Reaction times: 2 to 12 hours depending on conditions
Insights
- Cyclization efficiency depends strongly on the method and conditions
- Triethylamine in ethanol with ultrasonication often yields the best results
- Diastereoselectivity is influenced by stereogenic centers in reactants
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|
Hydrolysis of chlorinated nitriles | Chlorinated benzene acetonitriles, H₂SO₄ | 90–150 | High | High | Industrial scale, acid hydrolysis |
Electrochemical carboxylation | α,α-Dichloroarylmethane, CO₂, DMA, electrodes | Room temp (25) | 44–54 | High | Green chemistry, mild conditions |
Chlorination of 2-methylphenylacetic acid | Chlorine gas, monochlorobenzene/o-dichlorobenzene | 45 | 60–72 | 96–99 | Selectivity depends on solvent and temp |
Multi-step synthesis from o-chloroacetophenone | Copper powder, NaOH, HCl, acetic acid | 40–Reflux | Moderate | High | Complex multi-step, high purity |
Cyclization of derivatives | Cs₂CO₃, LiI, triethylamine, ultrasonication | 25–80 | Variable | - | Synthetic application, not direct prep |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products:
Substitution: Products like 2-hydroxy-2-phenylacetic acid or 2-amino-2-phenylacetic acid.
Oxidation: Products like benzoyl chloride.
Reduction: Products like 2-phenylethanol
Scientific Research Applications
Agrochemical Applications
Plant Growth Regulators
2-Chloro-2-phenylacetic acid is primarily utilized in the agrochemical industry for synthesizing plant growth regulators, particularly auxins. Auxins are crucial for regulating plant growth processes such as cell elongation and differentiation. Notable auxins derived from this compound include:
- Indole-3-acetic acid (IAA) : Promotes root development and enhances fruit setting.
- 1-Naphthaleneacetic acid (NAA) : Used for rooting cuttings and fruit development.
These compounds are essential for agricultural practices, improving crop yields and quality by modulating plant physiological responses .
Pharmaceutical Industry
Drug Synthesis
In the pharmaceutical sector, this compound serves as a vital intermediate in the synthesis of various therapeutic agents, including:
- Non-steroidal anti-inflammatory drugs (NSAIDs)
- Analgesics
- Antibiotics (including penicillin derivatives)
The presence of a chloro group on the phenyl ring facilitates selective functionalization, making it a valuable precursor for diverse drug molecules. Its role in synthesizing compounds that exhibit anti-inflammatory and analgesic properties highlights its importance in drug development .
Chemical Synthesis
Versatile Chemical Intermediate
As a chemical intermediate, this compound participates in numerous organic synthesis reactions, including:
- Esterification
- Amidation
- Substitution reactions
These reactions lead to the production of specialty chemicals used across various industries. Its ability to act as a building block in complex organic syntheses underscores its significance in chemical research and industrial applications .
Laboratory Research
Research Applications
In laboratory settings, this compound is employed as a reagent in organic chemistry. It is instrumental in developing new chemical transformations and synthesizing complex organic molecules. Its unique chemical properties make it an essential tool for scientists exploring novel synthetic pathways and pharmaceutical formulations .
Case Study 1: Synthesis of Antibiotics
A study highlighted the synthesis of penicillin derivatives using this compound as an intermediate. The research demonstrated how modifying this compound could enhance the efficacy of antibiotic agents against resistant bacterial strains, showcasing its potential impact on public health .
Case Study 2: Enhancing Crop Yields
Field trials conducted using auxins derived from this compound showed significant improvements in root development and fruit setting in tomato plants. These findings suggest that targeted application of this compound can lead to higher agricultural productivity, benefiting farmers economically while ensuring food security .
Mechanism of Action
The mechanism of action of 2-chloro-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic processes. The compound’s chlorine atom plays a crucial role in its reactivity, enabling it to participate in various biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 2-chloro-2-phenylacetic acid are influenced by its substituents. Below is a comparative analysis with related compounds:
Substituent Effects on Reactivity and Selectivity
Key Findings
Steric and Electronic Effects :
- The phenyl group in this compound reduces diastereoselectivity in β-lactam formation (2/4 diastereomers vs. 4/4 for 2-chloroacetic acid derivatives) due to steric hindrance and electronic deactivation .
- Ester derivatives (e.g., ethyl 2-chloro-2-phenylacetate) exhibit higher reactivity in acyl transfer reactions compared to the free acid .
Synthetic Utility: Amino-substituted analogs (e.g., 2-amino-2-(2-chlorophenyl)acetic acid, CAS 88744-36-9) are critical in synthesizing non-racemic α-amino acids for pharmaceuticals .
Stereochemical Control :
- Enantiomers of this compound (e.g., (S)-enantiomer) are resolved via chiral HPLC, enabling asymmetric synthesis of pentachlorophenyl esters with >99% enantiomeric excess .
Data Tables
Table 1: Diastereoselectivity in Lactam Formation
Entry | Compound Type | Diastereoselectivity (d.r.) | Observed Diastereomers |
---|---|---|---|
1 | 2-Chloroacetic acid derivatives (7a–h) | >20:1 | 4/4 |
2 | This compound derivatives (7i–j) | 5:1 | 2/4 |
Biological Activity
2-Chloro-2-phenylacetic acid (CPA) is a halogenated derivative of phenylacetic acid, notable for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial activities. Below is a detailed overview of its biological activity, supported by research findings and data.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : 172.59 g/mol
- CAS Number : 12241244
1. Anti-inflammatory Activity
Research has demonstrated that CPA exhibits significant anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study evaluating various thiazole-phenylacetic acid compounds found that CPA derivatives showed promising inhibitory effects on COX enzymes, indicating their potential as anti-inflammatory agents.
Table 1: COX Inhibition Activity of CPA Derivatives
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
CPA | 14.84 | 16.20 |
Ibuprofen | 10.00 | 12.50 |
Nimesulide | 15.00 | 14.00 |
The results indicate that CPA has comparable efficacy to established anti-inflammatory drugs like ibuprofen and nimesulide, suggesting its utility in treating inflammatory conditions .
2. Antimicrobial Activity
CPA has shown antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for CPA were determined using the microbroth dilution method.
Table 2: Antimicrobial Activity of CPA
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that CPA could be a candidate for developing new antimicrobial agents, especially given the rising resistance to traditional antibiotics .
The biological activity of CPA can be attributed to its ability to inhibit specific enzymes involved in inflammation and bacterial metabolism. Its structural similarity to phenylacetic acid allows it to interact effectively with enzyme active sites, leading to reduced synthesis of pro-inflammatory mediators and bacterial growth inhibition.
Case Studies
-
Inflammatory Disease Model :
A controlled study on mice with induced arthritis demonstrated that administration of CPA resulted in a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples. -
Antibacterial Efficacy :
In a clinical setting, CPA was tested against resistant strains of bacteria isolated from patients with chronic infections. The results indicated a notable reduction in bacterial load, supporting its potential use in treating difficult infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-2-phenylacetic acid, and how can purity be ensured?
- Methodology : The compound is synthesized via cyanidation of o-chlorobenzyl chloride followed by nitrile hydrolysis . For enantiopure (S)-2-chloro-2-phenylacetic acid, asymmetric α-chlorination of acid halides using pentachlorophenyl esters and chiral catalysts is employed. Purity is verified via HPLC (>99% enantiomeric excess) and recrystallization from hexanes .
- Key Considerations : Monitor reaction progress using TLC and confirm product identity via NMR (e.g., δ 5.68 ppm for the chiral center proton) and mass spectrometry .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodology :
- NMR : ¹H and ¹³C NMR (e.g., δ 164.2 ppm for the carbonyl group) to confirm the carboxylic acid moiety and stereochemistry .
- HPLC : Chiral stationary phases (e.g., hexanes/i-PrOH) to resolve enantiomers and assess diastereomeric ratios .
- IR : Peaks at 1791 cm⁻¹ (C=O stretch) and 1420 cm⁻¹ (C-Cl vibration) .
Advanced Research Questions
Q. How can diastereoselectivity challenges be addressed when using this compound in β-lactam synthesis?
- Methodology : Diastereoselectivity depends on the reaction base and substituent size. For example:
- Use potassium carbonate in acetone for β-lactam expansion to γ-lactams, favoring trans configurations due to steric hindrance .
- Aminoesters with bulky groups (e.g., phenylalanine) improve selectivity by preventing intramolecular N-acylation .
- Data Contradiction : Racemic this compound yields low selectivity, whereas enantiopure derivatives enhance stereochemical control .
Q. What strategies resolve discrepancies in stereochemical outcomes during reaction optimization?
- Methodology :
- Absolute Configuration Proof : Use X-ray crystallography or chiral derivatization (e.g., Mosher’s acid) to assign configurations .
- Base Screening : Test alternative bases (e.g., LiOH vs. K₂CO₃) to modulate ring-expansion pathways in heterocyclic syntheses .
Q. How can this compound be incorporated into functionalized heterocycles, and what are key optimization parameters?
- Methodology :
- Reagent Selection : Use thionyl chloride (SOCl₂) to convert the acid to reactive acyl chlorides for amide couplings .
- Cyclization Conditions : Optimize temperature (e.g., reflux in acetone) and base stoichiometry (1.1 equiv. K₂CO₃) for β-lactam expansion .
Q. Data Interpretation and Validation
Q. How should researchers validate conflicting reports on the reactivity of this compound in substitution reactions?
- Methodology :
- Controlled Replication : Repeat experiments using identical reagents (e.g., LiAlH₄ for reductions) and purity grades .
- Cross-Validation : Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-MS) to rule out instrumentation bias .
- Example : Discrepancies in nitrile hydrolysis yields may arise from trace moisture; use anhydrous conditions and molecular sieves .
Properties
IUPAC Name |
2-chloro-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGIGXOKHZCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023256 | |
Record name | 2-Chloro-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4755-72-0 | |
Record name | α-Chlorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4755-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(phenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004755720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4755-72-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4755-72-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101023256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(phenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.985 | |
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